molecular formula C18H21N7O B11148169 N-phenethyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide

N-phenethyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide

Cat. No.: B11148169
M. Wt: 351.4 g/mol
InChI Key: SDYFHFAMXUTYDQ-UHFFFAOYSA-N
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Description

  • N-phenethyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is a complex heterocyclic compound.
  • Its structure consists of a pyridazinone core fused with a tetraazolo ring system.
  • The phenethyl group (C6H5CH2CH2-) is attached to the nitrogen atom of the pyridazinone ring.
  • This compound exhibits interesting pharmacological properties due to its unique structure.
  • Preparation Methods

  • Chemical Reactions Analysis

    • N-phenethyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide can undergo various reactions:
      • Oxidation: Oxidative transformations of the phenethyl group or the pyridazinone moiety.
      • Reduction: Reduction of the carbonyl group or other functional groups.
      • Substitution: Nucleophilic substitution reactions at various positions.
    • Common reagents include hydrazine, alkynes, and various oxidants/reductants.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of novel heterocyclic compounds.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

      Medicine: Research into its pharmacological effects and potential drug development.

      Industry: May find applications in materials science or catalysis.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Potential molecular targets include enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate its mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other pyridazinones, pyridazines, and tetraazolo-fused heterocycles.
    • N-phenethyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide stands out due to its unique combination of fused rings and substituents.

    Remember that this compound’s applications and properties are still actively researched, and its full potential awaits further exploration

    Properties

    Molecular Formula

    C18H21N7O

    Molecular Weight

    351.4 g/mol

    IUPAC Name

    N-(2-phenylethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide

    InChI

    InChI=1S/C18H21N7O/c26-18(19-11-10-14-5-2-1-3-6-14)15-7-4-12-24(13-15)17-9-8-16-20-22-23-25(16)21-17/h1-3,5-6,8-9,15H,4,7,10-13H2,(H,19,26)

    InChI Key

    SDYFHFAMXUTYDQ-UHFFFAOYSA-N

    Canonical SMILES

    C1CC(CN(C1)C2=NN3C(=NN=N3)C=C2)C(=O)NCCC4=CC=CC=C4

    Origin of Product

    United States

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